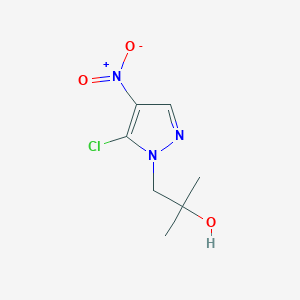
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Übersicht
Beschreibung
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C7H10ClN3O3 and its molecular weight is 219.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Chloro-4-nitro-1H-pyrazol-1-yl)-2-methylpropan-2-ol, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : CHClNO
- Molecular Weight : 219.63 g/mol
- CAS Number : 1415099-67-0
Biological Activity Overview
Pyrazole derivatives, including this compound, are known for a wide array of biological activities. These include:
- Antimicrobial Properties : Pyrazole derivatives have shown significant activity against various bacterial strains.
- Anti-inflammatory Effects : Some studies indicate that pyrazoles can inhibit inflammatory pathways.
- Anticancer Potential : Certain derivatives have been investigated for their effects on cancer cell lines.
The biological activity of this compound is thought to involve:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular targets.
- Hydroxyl Group Interactions : The hydroxyl group facilitates hydrogen bonding, enhancing the compound's interaction with biological molecules.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound exhibited notable activity against Escherichia coli and Staphylococcus aureus. The compound's effectiveness was compared to standard antibiotics, showing promising results in inhibiting bacterial growth (Table 1).
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(5-Chloro-4-nitro...) | E. coli | 15 |
| 1-(5-Chloro-4-nitro...) | S. aureus | 18 |
| Standard Antibiotic | Ampicillin | 20 |
Anti-inflammatory Studies
Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines. In vitro studies demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures (Table 2).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 250 |
| IL-6 | 300 | 150 |
Anticancer Potential
A recent investigation into the anticancer properties of pyrazole derivatives revealed that compounds similar to 1-(5-Chloro-4-nitro...) could induce apoptosis in cancer cell lines. The compound was tested against various cancer types, showing a reduction in cell viability at concentrations above 10 µM (Table 3).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
Eigenschaften
IUPAC Name |
1-(5-chloro-4-nitropyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-7(2,12)4-10-6(8)5(3-9-10)11(13)14/h3,12H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUVPICMZBUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=C(C=N1)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















